Cas no 62596-35-4 (Neocyclomorusin)

Neocyclomorusin structure
Neocyclomorusin structure
Product Name:Neocyclomorusin
CAS No:62596-35-4
MF:C25H24O7
MW:436.453867912292
CID:2001677
PubChem ID:5481973
Update Time:2025-09-28

Neocyclomorusin Chemical and Physical Properties

Names and Identifiers

    • Neocyclomorusin
    • 8,9-Dihydro-6,12-dihydroxy-9-(1-hydroxy-1-methylethyl)-3,3-dimethyl-3H,7H-pyrano[2',3':7,8][1]benzopyrano[3,2-d][1]benzoxepin-7-one
    • 11,20-dihydroxy-16-(2-hydroxypropan-2-yl)-7,7-dimethyl-2,8,17-trioxapentacyclo[12.9.0.03,12.04,9.018,23]tricosa-1(14),3(12),4(9),5,10,18(23),19,21-octaen-13-one
    • CS-0142177
    • CHEMBL1770314
    • HY-N8272
    • AKOS040762102
    • FS-7909
    • 6,12-Dihydroxy-9-(1-hydroxy-isopropyl)-3,3-dimethyl-8H,9H-benzo[f]pyrano[6',5'-8,7]chromeno[3,2-d]oxepin-7-one
    • 62596-35-4
    • BDBM50343140
    • DTXSID001316927
    • 11,20-dihydroxy-16-(2-hydroxypropan-2-yl)-7,7-dimethyl-2,8,17-trioxapentacyclo(12.9.0.03,12.04,9.018,23)tricosa-1(14),3(12),4(9),5,10,18(23),19,21-octaen-13-one
    • DA-76084
    • 6,12-Dihydroxy-9-(2-hydroxypropan-2-yl)-3,3-dimethyl-8,9-dihydro-3H,7H-benzo[2,3]oxepino[4,5-b]pyrano[2,3-h]chromen-7-one
    • 11,20-dihydroxy-16-(2-hydroxypropan-2-yl)-7,7-dimethyl-2,8,17-trioxapentacyclo[12.9.0.0(3),(1)(2).0?,?.0(1)?,(2)(3)]tricosa-1(14),3,5,9,11,18(23),19,21-octaen-13-one
    • MCA59635
    • Inchi: 1S/C25H24O7/c1-24(2)8-7-14-18(32-24)11-16(27)20-21(28)15-10-19(25(3,4)29)30-17-9-12(26)5-6-13(17)22(15)31-23(14)20/h5-9,11,19,26-27,29H,10H2,1-4H3
    • InChI Key: BKIVBOLDWRIFMA-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C=CC=2C2=C(C(C3C(=CC4=C(C=CC(C)(C)O4)C=3O2)O)=O)CC1C(C)(C)O)O

Computed Properties

  • Exact Mass: 436.15220310g/mol
  • Monoisotopic Mass: 436.15220310g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 1
  • Complexity: 843
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 261-264 ºC
  • Solubility: Insuluble (3.8E-4 g/L) (25 ºC),

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